molecular formula C21H25N3O B2640049 (4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone CAS No. 2415469-50-8

(4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone

Katalognummer B2640049
CAS-Nummer: 2415469-50-8
Molekulargewicht: 335.451
InChI-Schlüssel: QXXJDSXZYJXQCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone, also known as BCPM, is a novel compound that has been gaining attention in the scientific community due to its potential applications in pharmacology and drug development. BCPM is a small molecule that belongs to the class of piperidine derivatives and has been shown to have promising pharmacological properties.

Wissenschaftliche Forschungsanwendungen

(4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone has been studied extensively for its potential applications in pharmacology and drug development. Several research studies have shown that (4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone has a high affinity for the dopamine D2 receptor and has been shown to have potential antipsychotic effects. (4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone has also been shown to have anxiolytic and antidepressant-like effects in animal models. Furthermore, (4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone has been shown to have potential applications in the treatment of drug addiction and withdrawal symptoms.

Wirkmechanismus

The mechanism of action of (4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone is not fully understood, but it is believed to act as a dopamine receptor antagonist. (4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone has been shown to have a high affinity for the dopamine D2 receptor and has been shown to block the binding of dopamine to the receptor. This results in a decrease in the activity of the dopaminergic pathways in the brain, which is believed to be responsible for the antipsychotic and anxiolytic effects of (4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone.
Biochemical and physiological effects:
(4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone has been shown to have several biochemical and physiological effects. In animal models, (4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone has been shown to decrease locomotor activity and increase catalepsy, which is consistent with its potential antipsychotic effects. (4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone has also been shown to decrease anxiety-like behavior and increase social interaction, which is consistent with its potential anxiolytic effects.

Vorteile Und Einschränkungen Für Laborexperimente

(4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify, which makes it suitable for high-throughput screening assays. (4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone has also been shown to have good bioavailability and pharmacokinetic properties, which makes it a promising candidate for drug development. However, one limitation of (4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Zukünftige Richtungen

There are several future directions for the study of (4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone. One direction is to further investigate its potential applications in the treatment of drug addiction and withdrawal symptoms. Another direction is to study its effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, further studies are needed to fully understand the mechanism of action of (4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone and to design experiments to study its effects. Finally, the development of new analogs of (4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone with improved pharmacological properties may lead to the discovery of new drugs for the treatment of psychiatric disorders.
Conclusion:
In conclusion, (4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone is a novel compound that has potential applications in pharmacology and drug development. Its synthesis method is easy and yields a high purity product. (4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone has been shown to have potential antipsychotic, anxiolytic, and antidepressant-like effects in animal models. However, its mechanism of action is not fully understood, and further studies are needed to fully understand its effects. (4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone has several advantages for lab experiments, but its limitations should also be considered. There are several future directions for the study of (4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone, and its potential applications in the treatment of psychiatric disorders make it a promising candidate for drug development.

Synthesemethoden

The synthesis of (4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone involves the reaction of 4-benzylpiperidine and 2-cyclopropyl-6-methylpyrimidin-4-amine in the presence of a suitable reagent. The reaction can be carried out under mild conditions and yields a high purity product. The synthesis of (4-Benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone has been reported in several research articles, and the method has been optimized for maximum yield and purity.

Eigenschaften

IUPAC Name

(4-benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O/c1-15-13-19(23-20(22-15)18-7-8-18)21(25)24-11-9-17(10-12-24)14-16-5-3-2-4-6-16/h2-6,13,17-18H,7-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXJDSXZYJXQCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)C(=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Benzylpiperidine-1-carbonyl)-2-cyclopropyl-6-methylpyrimidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.